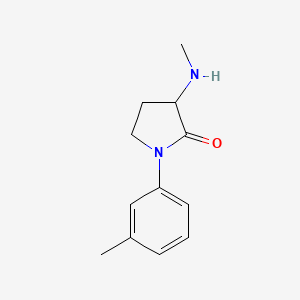
3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by a pyrrolidin-2-one core substituted with a methylamino group and a 3-methylphenyl group. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 3-methylphenylacetonitrile with methylamine under controlled conditions. The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the pyrrolidin-2-one ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and catalysts such as palladium on carbon can convert the compound into its corresponding amine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylamino)-1-phenylpyrrolidin-2-one: Similar structure but lacks the 3-methyl group on the phenyl ring.
3-(Amino)-1-(3-methylphenyl)pyrrolidin-2-one: Similar structure but lacks the methyl group on the amino group.
1-(3-Methylphenyl)pyrrolidin-2-one: Lacks the methylamino group.
Uniqueness
3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one is unique due to the presence of both the methylamino group and the 3-methylphenyl group, which confer specific chemical and biological properties. These structural features make it distinct from other similar compounds and contribute to its diverse range of applications.
Eigenschaften
CAS-Nummer |
488838-52-4 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
3-(methylamino)-1-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-4-3-5-10(8-9)14-7-6-11(13-2)12(14)15/h3-5,8,11,13H,6-7H2,1-2H3 |
InChI-Schlüssel |
KJTAYNBQFWONTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCC(C2=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
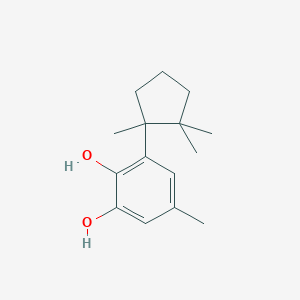
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)

![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
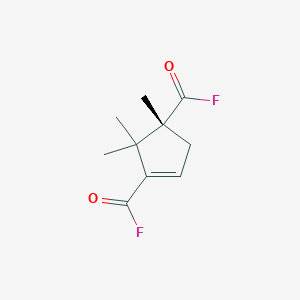

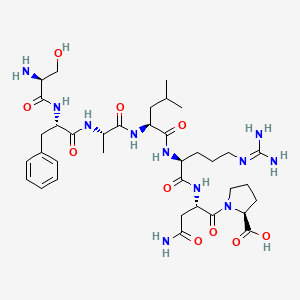
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
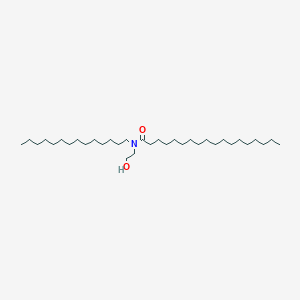
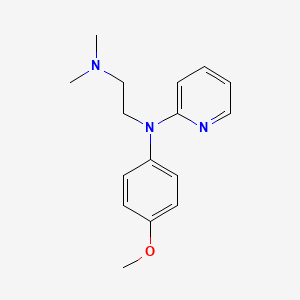
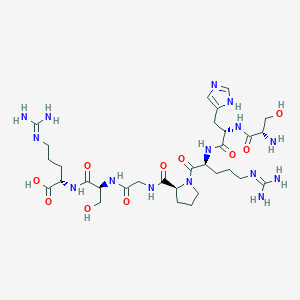
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
